molecular formula C8H9Br2NO2 B13327609 3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one

3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one

Cat. No.: B13327609
M. Wt: 310.97 g/mol
InChI Key: BTGKPZFFGQXMIG-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and alkylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of bromine atoms or reduction of the pyridinone ring.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminated pyridinone derivative.

Scientific Research Applications

3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one may have applications in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the synthesis of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-pyridinone: Lacks the 2-methoxyethyl group, potentially altering its chemical properties and reactivity.

    1-(2-Methoxyethyl)pyridin-2(1H)-one: Lacks the bromine atoms, which may affect its ability to undergo certain reactions.

Uniqueness

The presence of both bromine atoms and the 2-methoxyethyl group in 3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one makes it unique, potentially offering a combination of reactivity and functional properties not found in similar compounds.

Properties

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

3,5-dibromo-1-(2-methoxyethyl)pyridin-2-one

InChI

InChI=1S/C8H9Br2NO2/c1-13-3-2-11-5-6(9)4-7(10)8(11)12/h4-5H,2-3H2,1H3

InChI Key

BTGKPZFFGQXMIG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=C(C1=O)Br)Br

Origin of Product

United States

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